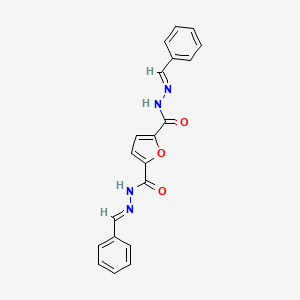

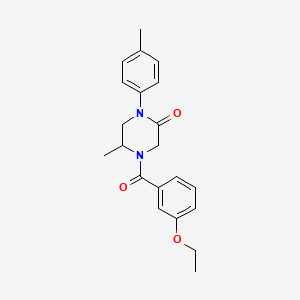

![molecular formula C16H18N4 B5520095 4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)

4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline is an organic compound featuring a complex structure, including pyrrolopyridazine and aniline fragments. This type of compound could be of interest in various fields such as organic electronics, pharmacology, and materials science due to its unique structural features.

Synthesis Analysis

Although specific synthesis pathways for this compound are not reported, related compounds are typically synthesized through multi-step chemical reactions involving cyclization, nitration, and reduction processes. For instance, pyrrolopyridazine derivatives are generally synthesized from pyrrolidinones or related pyrrole derivatives which might involve steps like condensation, cyclization, and alkylation (Pattison et al., 2009).

Molecular Structure Analysis

The structure of related compounds such as chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline demonstrates planar backbones and specific dihedral angles between pyrrole and benzene rings which could be similar in our compound of interest (B. Su et al., 2013).

Chemical Reactions and Properties

Compounds like 4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline might undergo various chemical reactions including nucleophilic substitution, electrophilic substitution, and coupling reactions. Their reactivity would be influenced by the electron-rich pyrrolopyridazine core and the aniline nitrogen.

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility would depend on the molecular structure. Typically, compounds with similar structures have moderate melting points and limited solubility in water but are more soluble in organic solvents (Sarı & Talu, 1998).

Chemical Properties Analysis

The electronic properties such as UV-Vis absorption spectra, fluorescence, and electrochemical behavior can be inferred from similar compounds. For example, related heterocyclic compounds show strong fluorescence and exhibit moderate to large Stokes shifts, which might be expected for our target compound as well (Krzeszewski et al., 2014).

Aplicaciones Científicas De Investigación

Conductive Polymers

Polyaniline (PANI) is extensively studied for its conductive properties, making it applicable in areas like alternative energy sources, transformers, and optical information storage. Its behavior and polymerization are governed by redox processes, suggesting its utility in electrochemical applications and as a material for non-linear optics and membranes (Gospodinova & Terlemezyan, 1998).

Microwave Absorption

Composite materials combining polyaniline with magnetic nanoparticles have shown significant electromagnetic properties, including superparamagnetism and enhanced microwave absorption. These materials are potential candidates for electromagnetic interference shielding and microwave absorption applications (Zhu et al., 2012).

Electrochemical Copolymerization

Research on the electrochemical copolymerization of aniline and pyrrole indicates the production of materials with potential applications in the development of conductive polymers. These copolymers demonstrate unique electrical and magnetic properties, suggesting their use in various technological applications (Sarı & Talu, 1998).

Hybrid Organic-Inorganic Materials

The oxidative polymerization of aniline or pyrrole by phosphomolybdic acid results in hybrid organic-inorganic materials that combine the conductive properties of polymers with the electroactivity of inorganic clusters. These hybrids are explored for their potential as innovative electrode materials (Gómez‐Romero et al., 1997).

High-Performance Supercapacitor Electrode Materials

Copolymers of polyaniline and polypyrrole, especially when doped with transition metals and combined with carbon nanotubes, have been investigated for use as high-performance supercapacitor electrode materials. These materials exhibit high specific capacitance and good electrical conductivity, highlighting their potential in energy storage technologies (Dhibar et al., 2015).

Propiedades

IUPAC Name |

4-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-9-15-11(3)20(14-7-5-13(17)6-8-14)12(4)16(15)10(2)19-18-9/h5-8H,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJAFMKAXSZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)

![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)